molecular formula C13H16ClNS B1378160 4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE CAS No. 56839-06-6

4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE

Cat. No.: B1378160
CAS No.: 56839-06-6
M. Wt: 253.79 g/mol
InChI Key: KSGNPGHXXGBQST-UHFFFAOYSA-N
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Description

4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE is a heterocyclic compound with the molecular formula C13H16ClNS and a molecular weight of 253.79 g/mol . This compound is characterized by the presence of a benzo[b]thiophene ring fused to a piperidine ring, with a hydrochloride salt form.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE typically involves the formation of the benzo[b]thiophene ring followed by its attachment to the piperidine ring. One common method is the Buchwald-Hartwig amination, which involves the coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst . This reaction is carried out under mild conditions with a catalyst loading of 1 mol%, resulting in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzo[b]thiophene ring to dihydrobenzo[b]thiophene.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzo[b]thiophene derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The benzo[b]thiophene ring can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE is unique due to its specific combination of the benzo[b]thiophene and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS.ClH/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGNPGHXXGBQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CSC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56839-06-6
Record name Piperidine, 4-benzo[b]thien-3-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56839-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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